molecular formula C26H33ClN4O6S2 B2675083 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride CAS No. 1321955-95-6

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride

Cat. No.: B2675083
CAS No.: 1321955-95-6
M. Wt: 597.14
InChI Key: BDWRGACACSURIR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple pharmacophoric motifs:

  • N-[2-(Dimethylamino)ethyl] substituent: A tertiary amine side chain that may enhance solubility and enable protonation under physiological conditions, facilitating membrane permeability .
  • 4-(2,6-Dimethylmorpholin-4-yl)sulfonylbenzamide group: A sulfonamide-linked benzamide with a 2,6-dimethylmorpholine moiety, likely influencing target binding affinity and metabolic stability .
  • Hydrochloride salt: Improves crystallinity and bioavailability.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6S2.ClH/c1-17-15-29(16-18(2)36-17)38(32,33)20-7-5-19(6-8-20)25(31)30(10-9-28(3)4)26-27-21-13-22-23(14-24(21)37-26)35-12-11-34-22;/h5-8,13-14,17-18H,9-12,15-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWRGACACSURIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the dioxino and morpholine rings. The final step usually involves the sulfonylation of the benzamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Molecular Structure and Composition

  • Molecular Formula : C16H19N3O5S2
  • Molecular Weight : 397.5 g/mol
  • IUPAC Name : N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
  • CAS Number : 1214099-39-4

Structural Representation

The compound features a unique structure characterized by a dioxin ring fused with a benzothiazole moiety, which contributes to its biological activity.

Antioxidant Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antioxidant properties. For instance, compounds similar to the one have been shown to inhibit lipid peroxidation effectively, making them candidates for further development as therapeutic agents against oxidative stress-related diseases .

Calcium Channel Modulation

Certain derivatives of the compound have demonstrated calcium antagonist properties comparable to existing medications like flunarizine. This suggests potential applications in treating cardiovascular diseases where calcium channel modulation is beneficial .

Hypolipidemic Effects

Some studies have highlighted that specific derivatives of the compound can significantly reduce lipid levels in animal models. For example, one study reported a marked decrease in lipid levels in mice treated with related compounds at doses of 100 and 300 mg/kg . This opens avenues for developing new treatments for hyperlipidemia.

Neuroprotective Potential

The structural characteristics of the compound suggest possible neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from apoptosis and oxidative damage, indicating potential applications in neurodegenerative diseases .

Photodynamic Therapy

Recent advancements in photodynamic therapy (PDT) have identified compounds with the ability to generate reactive oxygen species upon light activation. The incorporation of the dioxin moiety may enhance the efficacy of such compounds in PDT applications against cancer cells .

Case Study 1: Antioxidant Efficacy

A study conducted on a series of benzodioxin derivatives demonstrated that specific modifications could enhance antioxidant activity significantly compared to traditional antioxidants like probucol. The most potent derivatives were evaluated through both in vitro and in vivo models, showcasing their potential as therapeutic agents against oxidative stress .

Case Study 2: Calcium Antagonism

In another investigation, a derivative closely related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide was tested for its calcium channel blocking ability. Results indicated comparable efficacy to flunarizine in reducing calcium influx in cardiac cells, suggesting its potential use in managing arrhythmias or hypertension .

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Structural Features Key Properties / Findings Reference
Target Compound Benzothiazole-dioxane core, sulfonylbenzamide, 2,6-dimethylmorpholine, HCl salt Hypothesized enhanced solubility and binding due to dimethylmorpholine and tertiary amine
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride Acetamide (vs. sulfonylbenzamide), lacks morpholine Reduced polarity; potential for altered pharmacokinetics
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione core, sulfonylphenyl group Tautomerism (thione form confirmed by IR); moderate stability in basic media
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides Morpholine-pyrimidine hybrid, sulfonamide, bromo substituent Likely kinase inhibition activity; bromine enhances halogen bonding
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazolinone-sulfonamide, difluoromethyl group Herbicidal activity; sulfonamide critical for enzyme inhibition

Functional Group Impact

  • Sulfonamide vs.
  • Morpholine Substituents : The 2,6-dimethylmorpholine in the target compound introduces steric hindrance, possibly reducing off-target binding compared to unsubstituted morpholine derivatives .

Biological Activity

The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C16H19N3O5S2 and a molecular weight of approximately 397.5 g/mol. Its structure includes several notable features:

  • Benzothiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Dioxin structure : Enhances chemical reactivity and may contribute to biological activity.
  • Morpholine ring : This contributes to the pharmacological profile of the compound.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit pyroptosis by reducing the release of interleukin-1 beta (IL-1β) in vitro, which suggests a significant role in modulating inflammatory responses.
  • Anticancer Activity : Preliminary studies indicate that it exhibits antiproliferative effects against various cancer cell lines. The compound's interaction with DNA and its ability to induce apoptosis in cancer cells have been noted as critical factors in its anticancer potential.

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits significant antibacterial activity against Gram-positive bacteria.
Anticancer Demonstrates cytotoxic effects against multiple cancer cell lines including breast and lung cancers.
Anti-inflammatory Inhibits IL-1β release, modulating inflammatory responses effectively.
Antitubercular Compounds related to benzothiazole derivatives show potential against Mycobacterium tuberculosis.

Anticancer Studies

Research has demonstrated that derivatives of benzothiazole exhibit potent anticancer properties. For instance:

  • A study on benzothiazole derivatives indicated that certain compounds showed over 90% inhibition of growth in leukemia cell lines and significant activity against solid tumors like lung cancer .

Antimicrobial Activity

Benzothiazole-based compounds have been extensively studied for their antimicrobial properties:

  • A review highlighted that these compounds are particularly effective against Gram-positive bacteria due to their ability to penetrate bacterial membranes more effectively than Gram-negative counterparts .

Anti-inflammatory Effects

The compound's ability to inhibit key inflammatory mediators has been documented:

  • In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including cyclization to form the dioxino and benzothiazole rings, followed by nucleophilic substitution to introduce the dimethylamino and sulfonyl groups. Key considerations include:

  • Cyclization conditions : Use catalysts like Lewis acids (e.g., AlCl₃) and controlled temperatures (80–120°C) to optimize ring formation .
  • Intermediate purification : Employ column chromatography or recrystallization to isolate intermediates before subsequent reactions .
  • Final product analysis : Validate purity (>95%) via HPLC and confirm structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the dioxino and morpholine sulfonyl groups .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring no unintended byproducts .
  • X-ray Crystallography : For definitive stereochemical assignment, though this requires high-quality single crystals .

Advanced: How can computational methods optimize synthesis or predict biological activity?

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate cyclization and substitution steps, identifying energy barriers and optimal solvents .
  • Molecular Docking : Predict interactions with biological targets (e.g., kinases) by modeling the sulfonyl group’s hydrogen-bonding potential with active-site residues .
  • AI-Driven Experimental Design : Platforms like COMSOL Multiphysics can automate parameter optimization (e.g., temperature, solvent ratios) to reduce trial-and-error approaches .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Modify Substituents : Synthesize analogs with variations in the dimethylaminoethyl or morpholine sulfonyl groups. For example, replace dimethylamino with piperazine to assess charge effects on solubility .
  • Biological Assays : Test analogs against panels of enzymes (e.g., kinases) or cell lines (e.g., cancer models) using IC₅₀ determinations. Cross-reference with computational predictions to validate target engagement .

Basic: What are plausible biological targets based on structural features?

  • Kinases : The sulfonyl group may act as a phosphate mimic, inhibiting ATP-binding pockets .
  • Neurotransmitter Receptors : The benzothiazole moiety is structurally similar to ligands for GABA or serotonin receptors, suggesting potential CNS activity .
  • Antimicrobial Targets : The dioxino ring’s lipophilicity could disrupt bacterial membranes .

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., proliferation inhibition) assays to rule out assay-specific artifacts .
  • Stability Testing : Use LC-MS to check for compound degradation under experimental conditions (e.g., serum exposure) that might explain variability .

Basic: How to assess stability under physiological conditions?

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
  • Plasma Stability : Add to human plasma and quantify remaining compound using LC-MS/MS after 1–6 hours .

Advanced: What is the sulfonyl group’s role in target binding?

  • Docking Studies : Compare binding poses of the parent compound with sulfonyl-deleted analogs. The sulfonyl group likely forms hydrogen bonds with catalytic lysine or asparagine residues in kinases .
  • Covalent Modification Screening : Test if the sulfonyl group acts as a leaving group in nucleophilic environments, which could indicate irreversible binding .

Basic: What are key challenges in scaling up synthesis?

  • Process Control : Maintain strict temperature control during exothermic steps (e.g., sulfonylation) to avoid byproducts .
  • Solvent Selection : Replace tetrahydrofuran (THF) with safer alternatives like 2-methyl-THF for large-scale reactions .
  • Flow Chemistry : Implement continuous flow systems to improve yield and reproducibility during cyclization .

Advanced: How to evaluate synergistic effects with other therapeutics?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to test the compound with standard chemotherapeutics (e.g., cisplatin) in cancer cell lines .
  • Transcriptomic Profiling : Perform RNA sequencing to identify pathways upregulated/downregulated in combination vs. monotherapy .

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